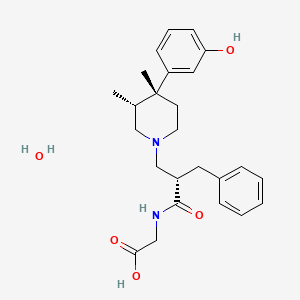

Alvimopan monohydrate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4.H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);1H2/t18-,20-,25+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTFUWQLHMJPFG-NABRLNOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160641 | |

| Record name | Alvimopan monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170098-38-1, 1383577-62-5 | |

| Record name | Alvimopan dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170098-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alvimopan monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383577625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alvimopan monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALVIMOPAN MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28LAR2REDG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alvimopan Monohydrate: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alvimopan (B130648) is a peripherally acting mu-opioid receptor antagonist (PAMORA) approved for the management of postoperative ileus (POI) to accelerate gastrointestinal recovery following bowel resection surgery. Unlike traditional opioid antagonists, alvimopan's chemical properties restrict its ability to cross the blood-brain barrier, thereby allowing it to counteract the undesirable gastrointestinal side effects of opioid analgesics without compromising their central analgesic effects. This guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the therapeutic action of alvimopan monohydrate, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Core Mechanism of Action: Competitive Antagonism at the Mu-Opioid Receptor

The primary mechanism of action of alvimopan is its high-affinity, competitive antagonism of the mu-opioid receptor (MOR) located in the gastrointestinal tract. Opioid analgesics, such as morphine, exert their constipating effects by binding to these peripheral MORs, which are G protein-coupled receptors (GPCRs). Activation of these receptors by opioid agonists leads to a cascade of intracellular events that ultimately inhibit gastrointestinal motility and secretion.

Alvimopan, by competitively binding to these same receptors, prevents their activation by opioid agonists.[1][2] This blockade restores normal gut function by preventing the downstream signaling that leads to delayed transit.

Signaling Pathway of Opioid Agonists and Alvimopan's Intervention

Opioid agonists binding to the mu-opioid receptor in the enteric nervous system initiate a signaling cascade through the associated inhibitory G protein (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Reduced cAMP levels, in turn, affect ion channel activity and reduce the release of excitatory neurotransmitters, ultimately suppressing gut motility.

Alvimopan's role is to interrupt this pathway at its inception. By occupying the MOR binding site, it prevents the initial G protein activation by opioid agonists, thereby maintaining normal levels of adenylyl cyclase activity and downstream signaling required for coordinated peristalsis.

Quantitative Data

The following tables summarize key quantitative parameters related to alvimopan's binding affinity, pharmacokinetics, and clinical efficacy.

Table 1: Opioid Receptor Binding Affinity of Alvimopan

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| Mu (µ) | 0.77 nM | [1] |

| Delta (δ) | Lower affinity than mu | [2] |

| Kappa (κ) | Lower affinity than mu | [2] |

Table 2: Pharmacokinetic Properties of Alvimopan

| Parameter | Value | Reference |

| Bioavailability | ~6% | [2] |

| Peak Plasma Time | ~2 hours | [2] |

| Protein Binding | 80-90% | [2] |

| Half-life | 10-17 hours | [2] |

| Metabolism | Primarily by intestinal flora to an active metabolite | [2] |

| Elimination | Primarily biliary secretion | [2] |

Table 3: Clinical Efficacy of Alvimopan in Postoperative Ileus (Bowel Resection)

| Endpoint | Alvimopan (12 mg) vs. Placebo | Reference |

| Time to GI Recovery (GI-3*) | Accelerated by a mean of 22 hours | [4] |

| Time to Hospital Discharge Order Written | Accelerated by a mean of 20 hours | [4] |

| Incidence of Nausea and Vomiting | Reduced | [4] |

*GI-3 is a composite endpoint of the later of first toleration of solid food and first flatus or bowel movement.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of alvimopan are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of alvimopan for opioid receptors.

Objective: To quantify the competitive binding of alvimopan to mu, delta, and kappa opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U69,593 for kappa)

-

Alvimopan monohydrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

96-well filter plates

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of alvimopan in assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of alvimopan or vehicle.

-

Incubate the plate at a specified temperature and duration to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Dry the filters and add scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the IC50 value (concentration of alvimopan that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent of G protein activation upon receptor stimulation and the ability of an antagonist to block this activation.

Objective: To determine the effect of alvimopan on opioid agonist-induced G protein activation.

Materials:

-

Cell membranes expressing the mu-opioid receptor

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog)

-

A mu-opioid agonist (e.g., DAMGO)

-

Alvimopan monohydrate

-

GDP (Guanosine diphosphate)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Scintillation fluid

-

96-well filter plates

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of alvimopan and a fixed concentration of the opioid agonist.

-

In a 96-well plate, add the cell membranes, GDP, the opioid agonist, and varying concentrations of alvimopan or vehicle.

-

Pre-incubate the plate.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate to allow for [³⁵S]GTPγS binding to activated G proteins.

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold assay buffer.

-

Dry the filters and add scintillation fluid.

-

Quantify the radioactivity.

-

Analyze the data to determine the ability of alvimopan to inhibit agonist-stimulated [³⁵S]GTPγS binding.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opioid inhibition of adenylate cyclase in the striatum and vas deferens of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alvimopan, a Novel, Peripherally Acting μ Opioid Antagonist: Results of a Multicenter, Randomized, Double-Blind, Placebo-Controlled, Phase III Trial of Major Abdominal Surgery and Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

Alvimopan Monohydrate: A Technical Guide to its High Selectivity for the Mu-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alvimopan is a peripherally acting mu-opioid receptor antagonist (PAMORA) characterized by its high affinity and selectivity for the mu-opioid receptor. This attribute is central to its clinical efficacy in managing opioid-induced gastrointestinal dysfunction without compromising centrally mediated analgesia. This technical guide provides an in-depth analysis of Alvimopan's receptor selectivity, detailing the quantitative binding affinities and functional activities. Furthermore, it outlines the key experimental protocols utilized to elucidate these parameters and presents visual representations of the associated signaling pathways and experimental workflows.

Quantitative Receptor Binding and Functional Activity

Alvimopan's pharmacological profile is distinguished by its potent and selective antagonism of the mu-opioid receptor. The binding affinity, represented by the inhibition constant (Ki), and its functional activity as an antagonist have been quantified through various in vitro assays.

Opioid Receptor Binding Affinity

Radioligand binding assays have been employed to determine the binding affinity of Alvimopan for the human mu (µ), delta (δ), and kappa (κ) opioid receptors. The data consistently demonstrates a significantly higher affinity for the mu-opioid receptor compared to the delta and kappa subtypes.

| Ligand | Receptor | Binding Affinity (Ki) | Reference(s) |

| Alvimopan | Mu (µ)-Opioid | 0.77 nmol/L | [1] |

| Alvimopan | Delta (δ)-Opioid | 4.4 nmol/L | [1] |

| Alvimopan | Kappa (κ)-Opioid | 40 nmol/L | [1] |

| Naloxone (for comparison) | Mu (µ)-Opioid | 3.7 nmol/L | [1] |

This table summarizes the binding affinities of Alvimopan for the three main classes of opioid receptors. A lower Ki value indicates a higher binding affinity.

Functional Antagonist Activity

Functional assays confirm that Alvimopan acts as a pure antagonist at the mu-opioid receptor, exhibiting no intrinsic agonist activity. Its potency as an antagonist is typically determined by its ability to inhibit the effects of a known mu-opioid agonist.

| Assay Type | Parameter | Value | Notes |

| GTPγS Binding Assay | IC50 | Data not specified | Measures the ability of Alvimopan to inhibit agonist-stimulated G-protein activation. |

| cAMP Inhibition Assay | IC50 | Data not specified | Measures the ability of Alvimopan to block agonist-induced inhibition of adenylyl cyclase. |

This table outlines the functional antagonist activity of Alvimopan. IC50 values represent the concentration of Alvimopan required to inhibit 50% of the maximal response induced by a mu-opioid agonist.

Experimental Protocols

The characterization of Alvimopan's selectivity for the mu-opioid receptor relies on well-established in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of Alvimopan by measuring its ability to displace a radiolabeled ligand from the mu-opioid receptor.

Objective: To determine the inhibition constant (Ki) of Alvimopan for the mu-opioid receptor.

Materials:

-

Membrane preparations from cells expressing the human mu-opioid receptor (e.g., CHO-K1 cells).

-

Radiolabeled opioid antagonist (e.g., [³H]-diprenorphine).

-

Unlabeled Alvimopan monohydrate.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes (typically 10-20 µg of protein per well) with a fixed concentration of the radiolabeled ligand (e.g., 1.5 nM [³H]-diprenorphine) and varying concentrations of unlabeled Alvimopan.

-

Total and Non-specific Binding: To determine total binding, incubate membranes with only the radioligand. For non-specific binding, incubate membranes with the radioligand and a high concentration of a non-radiolabeled, high-affinity opioid ligand (e.g., 10 µM naloxone).

-

Equilibration: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any residual unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Alvimopan concentration. The IC50 value (the concentration of Alvimopan that inhibits 50% of the specific binding) is determined using non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Binding Assay

This functional assay measures the ability of Alvimopan to antagonize agonist-induced G-protein activation at the mu-opioid receptor.

Objective: To determine the functional antagonist potency (IC50) of Alvimopan.

Materials:

-

Membrane preparations from cells expressing the human mu-opioid receptor.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

Guanosine diphosphate (B83284) (GDP).

-

Mu-opioid receptor agonist (e.g., DAMGO).

-

Unlabeled Alvimopan monohydrate.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

-

Unlabeled GTPγS (for non-specific binding).

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with varying concentrations of Alvimopan for a defined period (e.g., 15-30 minutes) at 30°C.

-

Agonist Stimulation: Add a fixed concentration of the mu-opioid agonist (e.g., DAMGO at its EC80 concentration) to stimulate G-protein activation.

-

[³⁵S]GTPγS Binding: Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM) and GDP (final concentration 10-100 µM) to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Quantification: Dry the filters and measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of excess unlabeled GTPγS) from the total binding. Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the Alvimopan concentration to determine the IC50 value.

Forskolin-Stimulated cAMP Inhibition Assay

This assay assesses the ability of Alvimopan to block the agonist-mediated inhibition of adenylyl cyclase, a downstream effector of the mu-opioid receptor signaling pathway.

Objective: To determine the functional antagonist potency (IC50) of Alvimopan in a cell-based assay.

Materials:

-

Whole cells expressing the human mu-opioid receptor (e.g., HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Mu-opioid receptor agonist (e.g., DAMGO).

-

Unlabeled Alvimopan monohydrate.

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Seeding: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Antagonist Pre-treatment: Pre-incubate the cells with varying concentrations of Alvimopan for a specified time.

-

Agonist and Forskolin Treatment: Add a fixed concentration of the mu-opioid agonist followed by a fixed concentration of forsklin to stimulate cAMP production.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of the forskolin-stimulated cAMP production against the logarithm of the Alvimopan concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding of Alvimopan's mechanism of action and its characterization.

Mu-Opioid Receptor Signaling Pathway

The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Alvimopan, as an antagonist, blocks the initiation of this signaling cascade by an agonist.

Caption: Mu-Opioid Receptor Signaling Pathway and the Antagonistic Action of Alvimopan.

Experimental Workflow: Radioligand Competitive Binding Assay

The following diagram illustrates the key steps involved in determining the binding affinity of Alvimopan using a competitive radioligand binding assay.

Caption: Workflow of a Radioligand Competitive Binding Assay.

Experimental Workflow: [³⁵S]GTPγS Functional Binding Assay

This diagram outlines the process for assessing the functional antagonist activity of Alvimopan through a [³⁵S]GTPγS binding assay.

Caption: Workflow of a [³⁵S]GTPγS Functional Binding Assay.

Conclusion

The comprehensive data from in vitro binding and functional assays unequivocally establish Alvimopan monohydrate as a potent and highly selective antagonist of the mu-opioid receptor. Its significantly greater affinity for the mu-opioid receptor over the delta and kappa subtypes underpins its targeted peripheral action, making it a valuable therapeutic agent for mitigating the gastrointestinal side effects of opioid analgesics without compromising their central analgesic efficacy. The detailed experimental protocols and workflows provided herein serve as a valuable resource for researchers in the field of opioid pharmacology and drug development.

References

Alvimopan Monohydrate Pharmacokinetics in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan (B130648) is a peripherally acting mu-opioid receptor antagonist designed to mitigate the gastrointestinal side effects of opioids without compromising their analgesic effects. Its monohydrate form is the active pharmaceutical ingredient. Understanding the pharmacokinetic profile of alvimopan and its primary metabolite, ADL 08-0011, in preclinical animal models is crucial for predicting its behavior in humans and for establishing safe and effective dosing regimens. This technical guide provides a comprehensive overview of the available pharmacokinetic data, experimental methodologies, and metabolic pathways of alvimopan monohydrate in key animal models.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of a drug is defined by its absorption, distribution, metabolism, and excretion (ADME). Key parameters used to quantify these processes include the maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

Data Presentation

The following tables summarize the key pharmacokinetic parameters of alvimopan and its active metabolite, ADL 08-0011, in rats and dogs following oral (PO) and intravenous (IV) administration.

Table 1: Pharmacokinetic Parameters of Alvimopan and ADL 08-0011 in Rats

| Compound | Administration Route | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Oral Bioavailability (%) |

| Alvimopan | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Low |

| Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available | N/A | |

| ADL 08-0011 | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | 53.3[1] |

| Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |

Table 2: Pharmacokinetic Parameters of Alvimopan and ADL 08-0011 in Dogs

| Compound | Administration Route | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Oral Bioavailability (%) |

| Alvimopan | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Low (Systemic absorption ranges from 0.03% in dogs)[2] |

| Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available | N/A | |

| ADL 08-0011 | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | 80.1[1] |

| Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |

Note: Specific quantitative data for Cmax, Tmax, AUC, and t½ for alvimopan and its metabolite in rats and dogs from single definitive sources are limited in the public domain. The provided oral bioavailability data for ADL 08-0011 is a key finding from the available literature.

Metabolism and Signaling Pathway

Alvimopan undergoes minimal systemic metabolism and is not a substrate for cytochrome P450 enzymes.[1] The primary metabolic transformation occurs in the gastrointestinal tract. Gut microflora hydrolyze the amide bond of unabsorbed alvimopan to form its active metabolite, ADL 08-0011.[1][3] This metabolite is also a potent mu-opioid receptor antagonist.[3]

Caption: Metabolic pathway of alvimopan in the gastrointestinal tract.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of pharmacokinetic studies. The following sections outline typical experimental protocols for in-vivo animal studies of alvimopan.

Animal Models

Sprague-Dawley rats and Beagle dogs are commonly used animal models for pharmacokinetic studies. Animals are typically housed in controlled environments with standard diet and water ad libitum.[4]

Drug Administration

-

Oral (PO) Administration (Rats): Oral administration is typically performed via gavage.

-

Preparation: Alvimopan monohydrate is suspended in a suitable vehicle, such as water.[4]

-

Dosing: A specific volume of the drug suspension, calculated based on the animal's body weight (typically in mg/kg), is drawn into a syringe fitted with a gavage needle.[5][6][7][8]

-

Procedure: The rat is gently restrained, and the gavage needle is carefully inserted into the esophagus to deliver the dose directly into the stomach.[5][6][7][8]

-

-

Intravenous (IV) Administration (Dogs): Intravenous administration is used to determine the drug's pharmacokinetic profile without the influence of absorption.

-

Catheterization: A catheter is aseptically placed in a suitable vein, such as the cephalic or saphenous vein.[9]

-

Dosing: The calculated dose of alvimopan solution is administered as a bolus injection or a controlled infusion.[10]

-

Flushing: The catheter is flushed with sterile saline to ensure the entire dose is delivered.

-

Sample Collection and Analysis

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing via appropriate methods (e.g., tail vein in rats, cephalic or saphenous vein in dogs).[11][12] The samples are processed to obtain plasma, which is then stored frozen until analysis.[11][12]

-

Bioanalytical Method (LC-MS/MS): The concentrations of alvimopan and ADL 08-0011 in plasma samples are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13]

-

Sample Preparation: Plasma samples undergo a protein precipitation step, typically with acetonitrile, followed by centrifugation. The supernatant is then extracted and reconstituted in a suitable solvent.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column to separate alvimopan and its metabolite from endogenous plasma components.

-

Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification. Specific precursor-to-product ion transitions are monitored for alvimopan and ADL 08-0011 to ensure selectivity and sensitivity.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Alvimopan | C25H32N2O4 | CID 5488548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. research.fsu.edu [research.fsu.edu]

- 5. animalcare.ubc.ca [animalcare.ubc.ca]

- 6. aniphy.fr [aniphy.fr]

- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 8. ouv.vt.edu [ouv.vt.edu]

- 9. iatevad.com [iatevad.com]

- 10. cris.huji.ac.il [cris.huji.ac.il]

- 11. Pharmacokinetics of Terazosin after a Single Oral Dose in a Mixed-Race Local Stray Dogs [repository.najah.edu]

- 12. The Use of Systemically Absorbed Drugs to Explore An In Vitro Bioequivalence Approach For Comparing Non-Systemically Absorbed Active Pharmaceutical Ingredients in Drug Products For Use in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Alvimopan Hydrates: A Deep Dive into Monohydrate and Dihydrate Forms

For Immediate Release

This technical guide provides a comprehensive analysis of the physicochemical properties of Alvimopan monohydrate and Alvimopan dihydrate, offering valuable insights for researchers, scientists, and drug development professionals. This document outlines the distinct characteristics of these two hydrated forms, supported by comparative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction to Alvimopan and its Hydrated Forms

Alvimopan is a peripherally acting mu-opioid receptor antagonist utilized to accelerate the recovery of gastrointestinal function following certain types of surgery. The active pharmaceutical ingredient can exist in different solid-state forms, including anhydrous, monohydrate, and dihydrate forms. The degree of hydration can significantly influence the physicochemical properties of the compound, such as solubility, stability, and bioavailability. This guide focuses on a detailed comparison of the monohydrate and dihydrate forms of Alvimopan.

Physicochemical Properties

The monohydrate and dihydrate forms of Alvimopan exhibit distinct physicochemical properties. A summary of these properties is presented in the tables below.

Table 1: General and Chemical Properties

| Property | Alvimopan Monohydrate | Alvimopan Dihydrate |

| CAS Number | 1383577-62-5[1] | 170098-38-1[2][3] |

| Molecular Formula | C25H34N2O5 | C25H36N2O6[2][3] |

| Molecular Weight | 442.55 g/mol [1] | 460.57 g/mol [2] |

| Appearance | Powder | White to light beige powder[4] |

Table 2: Physical and Pharmacokinetic Properties

| Property | Alvimopan Monohydrate | Alvimopan Dihydrate |

| Melting Point | No data available | 210-213 °C |

| Solubility | 10 mM in DMSO[1] | <0.1 mg/mL in water (pH 3.0-9.0), 1-5 mg/mL (pH 1.2), 10-25 mg/mL (0.1 N NaOH)[4] |

| Specific Optical Rotation | No data available | +51.8° (c=1.0 in DMSO) |

| Stability | No specific data available | The dihydrate form is suggested to have enhanced stability and reduced hygroscopicity compared to the anhydrous form.[5] |

| Bioavailability | No specific data available | Low oral bioavailability (<7%) |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of different hydrate (B1144303) forms. Below are generalized protocols for key analytical techniques.

X-ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for distinguishing between different crystalline forms.

-

Objective: To obtain the diffraction pattern of Alvimopan hydrates to identify and differentiate the crystalline phases.

-

Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation).

-

Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.

-

Data Collection: The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.

-

Analysis: The resulting diffraction pattern, with its characteristic peaks, serves as a fingerprint for the specific hydrate form.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point and heat of fusion.

-

Objective: To determine the melting point and enthalpy of fusion for the Alvimopan hydrates.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: 2-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed.

-

Method: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge. An empty sealed pan is used as a reference.

-

Analysis: The thermogram will show endothermic peaks corresponding to dehydration and melting events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

-

Objective: To determine the water content of the Alvimopan hydrates.

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation: 5-10 mg of the sample is placed in a ceramic or platinum pan.

-

Method: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.

-

Analysis: The TGA curve will show a weight loss step corresponding to the loss of water molecules. The percentage of weight loss can be used to confirm the hydration state.

Mechanism of Action and Signaling Pathway

Alvimopan functions as a peripherally acting mu-opioid receptor antagonist.[6] It selectively blocks the binding of opioids to the mu-opioid receptors in the gastrointestinal tract. This antagonism reverses the undesirable effects of opioids on gut motility and secretion without affecting the central analgesic effects.[6]

The signaling pathway of a mu-opioid receptor agonist, which Alvimopan antagonizes, is depicted below.

Caption: Mu-Opioid Receptor Signaling Pathway Antagonized by Alvimopan.

Conclusion

References

Alvimopan Monohydrate: A Deep Dive into its Discovery, Development, and Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alvimopan (B130648) is a peripherally acting mu-opioid receptor antagonist (PAMORA) developed to mitigate the gastrointestinal side effects of opioids, particularly postoperative ileus (POI), without compromising their central analgesic effects. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of alvimopan monohydrate, with a focus on key experimental data and clinical trial design.

Discovery and Synthesis

Alvimopan was first synthesized as a peripherally selective µ-receptor antagonist. It is a synthetic compound with a molecular mass of 461 kDa and a zwitterionic structure, which, along with its high molecular weight, limits its gastrointestinal and intracellular penetration. The synthesis of alvimopan is a 12-step process starting from 1,3-dimethyl-4-piperidone, with a yield of 6.2%. A key reaction in this synthesis is the cis-thermal elimination of a carbonate from an alkaloid at 190°C. The primary intermediate formed is (3R-4R)-3-(3,4-dimethyl-4-piperidinyl)phenol. The size of the nitrogen substitution in the molecule is crucial for increasing its µ-receptor antagonist activity while restricting its ability to cross the blood-brain barrier. Several synthetic routes for alvimopan have been published in the scientific and patent literature.

Mechanism of Action

Alvimopan functions as a competitive antagonist at the μ-opioid receptors in the gastrointestinal tract. Activation of these receptors by endogenous or exogenous opioids leads to a reduction in gastrointestinal motility. Alvimopan blocks this effect, thereby promoting the return of normal bowel function. Its peripheral selectivity is attributed to its efflux by P-glycoprotein, which prevents it from crossing the blood-brain barrier and interfering with the central analgesic effects of opioids.

Signaling Pathway of Opioid-Induced Gastrointestinal Dysfunction and Alvimopan's Intervention

Caption: Signaling pathway of μ-opioid receptor activation and alvimopan's competitive antagonism.

Pharmacokinetics and Pharmacodynamics

Alvimopan exhibits low oral bioavailability, estimated to be less than 7%.[1][2] Its high affinity for peripheral mu-receptors leads to slower absorption that is dependent on its dissociation from the receptor.[1] Once in systemic circulation, it is 80% to 90% bound to plasma proteins.[1] Alvimopan is primarily metabolized by the intestinal flora into an active metabolite, ADL-08-0011, although this metabolite does not have a clinically significant contribution to the drug's effects.[1][] The drug undergoes no significant hepatic metabolism.[4] Elimination is mainly through biliary secretion, with subsequent conversion by gut bacteria, and excretion in the feces and urine.[5][6]

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 0.2 ng/mL | [1][2][4] |

| Oral Bioavailability | < 7% | [1][2] |

| Protein Binding | 80% - 90% | [1] |

| Half-life | 10 - 17 hours | [5] |

| Metabolite Half-life | 10 - 18 hours | [5] |

Table 1: Pharmacokinetic and Pharmacodynamic Properties of Alvimopan

Clinical Development

The clinical development of alvimopan focused on its efficacy and safety in the management of postoperative ileus. This involved a series of Phase II and Phase III clinical trials.

Key Clinical Trials

A pooled analysis of Phase III trials in patients undergoing bowel resection demonstrated that alvimopan significantly accelerated the recovery of gastrointestinal function.[7]

| Trial Identifier/Publication | Patient Population | Dosing Regimen | Primary Endpoint | Key Outcomes |

| Phase III Pooled Analysis (Bowel Resection) | Bowel Resection (n=1212) | 6 mg or 12 mg vs. Placebo | Time to recovery of GI function (GI-3) | Hazard Ratio for GI-3 recovery: 1.28 (6 mg), 1.38 (12 mg); p ≤ 0.001 for both.[7] |

| Delaney et al., 2005 | Partial colectomy or hysterectomy (n=451) | 6 mg or 12 mg vs. Placebo | Time to return of GI function | Mean time to GI recovery reduced with 6 mg (HR=1.45, p=0.003) and 12 mg (HR=1.28, p=0.059).[8] |

| Wolff et al., 2004 | Major abdominal surgery (n=469) | 6 mg or 12 mg vs. Placebo | Time to recovery of GI function | Time to recovery accelerated for 6 mg (HR=1.28, p<0.05) and 12 mg (HR=1.54, p<0.001).[9] |

Table 2: Summary of Key Alvimopan Clinical Trials for Postoperative Ileus

Experimental Protocol: Representative Phase III Trial for Postoperative Ileus

A typical Phase III, multicenter, randomized, double-blind, placebo-controlled trial for alvimopan in postoperative ileus followed this general protocol:

-

Patient Selection:

-

Inclusion Criteria: Adult patients scheduled for partial large or small bowel resection with primary anastomosis.

-

Exclusion Criteria: Patients who had taken therapeutic doses of opioids for more than 7 consecutive days immediately prior to surgery, patients with severe hepatic or end-stage renal disease, and those with complete gastrointestinal obstruction.[5]

-

-

Randomization and Blinding: Patients were randomized in a 1:1:1 ratio to receive alvimopan 6 mg, alvimopan 12 mg, or a matching placebo. Both patients and investigators were blinded to the treatment assignment.

-

Dosing Regimen: The first dose was administered orally 30 minutes to 5 hours before surgery. Subsequent doses were given twice daily from the first postoperative day until hospital discharge, for a maximum of 7 days or 15 doses.[6][10]

-

Efficacy Endpoints:

-

Primary Endpoint: Time to recovery of gastrointestinal function, often a composite measure of the later of two events: time to first toleration of solid food and time to first flatus or bowel movement (GI-3).[11]

-

Secondary Endpoints: Time to hospital discharge order written, time to recovery based on tolerating solid food and first bowel movement (GI-2), and incidence of postoperative ileus-related morbidities.[8][11]

-

-

Safety and Tolerability Assessment: Adverse events were monitored throughout the study.

Experimental Workflow for a Phase III Alvimopan Clinical Trial

Caption: Workflow of a typical Phase III clinical trial for alvimopan in postoperative ileus.

Regulatory History and Approval

The regulatory journey of alvimopan in the United States involved a thorough review process by the Food and Drug Administration (FDA).

-

June 2004: A New Drug Application (NDA) for alvimopan was submitted for the management of POI.[12]

-

July 2005: The FDA issued an "approvable" letter, indicating that while the drug was not yet approved, it could be with the submission of additional data.[13] The agency cited "insufficient proof of efficacy" and recommended at least one more adequate and well-controlled study.[12]

-

May 2006: A Complete Response to the Approvable Letter was submitted to the FDA.[12]

-

January 2008: The FDA's Gastrointestinal Drugs Advisory Committee met and concluded that the overall benefits of alvimopan outweighed the potential risks for short-term, in-hospital use.[12]

-

May 2008: Alvimopan (trade name Entereg) was approved by the FDA to accelerate the time to upper and lower gastrointestinal recovery following partial large or small bowel resection surgery with primary anastomosis.[4][13][14]

-

October 2013: The FDA approved a supplemental NDA, expanding the indication for alvimopan to accelerate GI recovery following any surgery that includes a partial bowel resection with primary anastomosis.[15]

Due to a potential risk of myocardial infarction with long-term use observed in a separate study of patients with chronic pain, alvimopan is available only for short-term use (a maximum of 15 doses) in hospitalized patients through a Risk Evaluation and Mitigation Strategy (REMS) program.[15][16]

Logical Relationship of Alvimopan's Development and Approval Milestones

Caption: Key milestones in the development and regulatory approval of alvimopan.

Conclusion

Alvimopan represents a significant advancement in the management of postoperative ileus, a common and burdensome complication of major abdominal surgery. Its development as a peripherally acting mu-opioid receptor antagonist is a prime example of targeted drug design to address a specific, unmet clinical need. The extensive clinical trial program established its efficacy in accelerating gastrointestinal recovery without compromising opioid-based analgesia, leading to its approval with a risk management program to ensure its safe use. For researchers and drug development professionals, the story of alvimopan offers valuable insights into the challenges and successes of bringing a novel therapeutic agent from the laboratory to the clinic.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Alvimopan | C25H32N2O4 | CID 5488548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alvimopan - Wikipedia [en.wikipedia.org]

- 5. Alvimopan (Entereg) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 6. Alvimopan: Package Insert / Prescribing Information / MOA [drugs.com]

- 7. Alvimopan, for postoperative ileus following bowel resection: a pooled analysis of phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase III trial of alvimopan, a novel, peripherally acting, mu opioid antagonist, for postoperative ileus after major abdominal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alvimopan, a novel, peripherally acting mu opioid antagonist: results of a multicenter, randomized, double-blind, placebo-controlled, phase III trial of major abdominal surgery and postoperative ileus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medscape.com [medscape.com]

- 11. | BioWorld [bioworld.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. drugs.com [drugs.com]

- 14. FDA Approves Entereg to Help Restore Bowel Function Following Surgery - Food and Drug Administration Press release | LegiStorm [legistorm.com]

- 15. medscape.com [medscape.com]

- 16. clinician.com [clinician.com]

The Role of Alvimopan Monohydrate in Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alvimopan (B130648) monohydrate is a peripherally acting mu (µ)-opioid receptor antagonist designed to mitigate the gastrointestinal side effects of opioids without compromising their central analgesic effects. This technical guide provides a comprehensive overview of the mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy of alvimopan in the management of opioid-induced bowel dysfunction, with a primary focus on postoperative ileus (POI). Detailed experimental protocols and quantitative data from key studies are presented to offer a thorough understanding of its pharmacological profile and clinical utility.

Introduction

Opioid analgesics are a cornerstone of pain management, particularly in the postoperative setting. However, their utility is often limited by significant adverse effects on the gastrointestinal (GI) system. Opioids interact with mu (µ)-opioid receptors in the enteric nervous system, leading to decreased GI motility, which can manifest as constipation and, in surgical patients, postoperative ileus (POI).[1][2][3] POI is characterized by a temporary cessation of coordinated bowel motility, resulting in delayed recovery, prolonged hospital stays, and increased healthcare costs.[4][5][6]

Alvimopan is a selective antagonist of the µ-opioid receptor with a chemical structure that restricts its ability to cross the blood-brain barrier.[7][] This peripheral restriction allows it to counteract the effects of opioids in the gut without interfering with centrally mediated analgesia.[7][][9] In 2008, the U.S. Food and Drug Administration (FDA) approved alvimopan (Entereg®) to accelerate the time to upper and lower GI recovery following partial large or small bowel resection with primary anastomosis.[7][10][11][12]

Mechanism of Action

Alvimopan functions as a competitive antagonist at the µ-opioid receptor.[7][13] Its high affinity for this receptor in the GI tract displaces opioid agonists, thereby reversing their inhibitory effects on gut motility and secretion.[7][] The binding of opioid agonists to enteric µ-receptors normally leads to a decrease in acetylcholine (B1216132) release from myenteric plexus neurons, resulting in reduced peristalsis. By blocking this interaction, alvimopan helps to restore normal propulsive activity in the gut.

Signaling Pathway of Opioid-Induced GI Hypomotility and Alvimopan's Intervention

Quantitative Pharmacological Data

The following tables summarize key quantitative data for alvimopan and its active metabolite.

Table 1: Receptor Binding Affinity and Potency

| Compound | Receptor | Binding Affinity (Ki) | Functional Antagonism (pA2) | Reference |

| Alvimopan | µ-opioid | 0.4 nM (0.2 ng/mL) | 9.6 (vs. endomorphin-1) | [14][15][16] |

| κ-opioid | 100 nM | 8.4 (vs. U69593) | [15][17] | |

| δ-opioid | 12 nM | - | [17] | |

| ADL 08-0011 (metabolite) | µ-opioid | 0.25 nM | 9.4 (vs. endomorphin-1) | [15][18] |

| κ-opioid | 32 nM | 7.2 (vs. U69593) | [15][18] | |

| δ-opioid | 16 nM | - | [15][18] | |

| Methylnaltrexone | µ-opioid | ~100 nM (pKi 8.0) | 7.6 (vs. endomorphin-1) | [15] |

| Naloxone | µ-opioid | 3.7 nM | - | [19] |

Table 2: Pharmacokinetic Properties of Alvimopan

| Parameter | Value | Reference |

| Oral Bioavailability | ~6% (range 1-19%) | [7][][14][20] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [7] |

| Protein Binding | 80% (Alvimopan), 94% (Metabolite) | [20] |

| Half-life (t1/2) | 10-18 hours (Alvimopan and Metabolite) | [7][20] |

| Metabolism | Primarily by intestinal flora to active metabolite ADL 08-0011 | [7][][20] |

| Elimination | Primarily biliary secretion and feces | [7][20] |

Table 3: Clinical Efficacy in Postoperative Ileus (Bowel Resection)

| Study Endpoint | Alvimopan 12 mg | Placebo | Hazard Ratio (95% CI) / p-value | Reference |

| Time to GI Recovery (GI-3) | ||||

| Median Time | Accelerated by 10.7 to 26.1 hours | - | - | [7] |

| Phase III Trial (n=469) | Accelerated by 22 hours | - | HR = 1.54; p < 0.001 | [21] |

| Time to Hospital Discharge Order Written | ||||

| Mean Time | Reduced by 13 to 21 hours | - | - | [7] |

| Phase III Trial (n=469) | Reduced by 20 hours | - | HR = 1.42; p = 0.003 | [21] |

| Systematic Review (10 studies, n=18,822) | ||||

| GI-3 Recovery Time | Reduced by 13.5 hours | - | HR = 1.58; p = 0.02 | [5] |

| Hospital Stay Duration | Reduced by 6.2 hours | - | HR = 1.46; p = 0.018 | [5] |

GI-3: Composite endpoint of toleration of solid food and first bowel movement.

Table 4: Clinical Efficacy in Opioid-Induced Bowel Dysfunction

| Study Endpoint | Alvimopan 1 mg | Alvimopan 0.5 mg | Placebo | p-value | Reference |

| Bowel Movement within 8h (21-day avg) | 54% of patients | 43% of patients | 29% of patients | p < 0.001 (both vs placebo) | [7][9] |

| Median Time to First Bowel Movement | 3 hours | 7 hours | 21 hours | p < 0.001 (1mg vs placebo) | [7][9] |

| Increase in Spontaneous Bowel Movements/week (6-week study) | +2.52 (twice daily) | +1.71 (twice daily) | - | p < 0.001 (both vs placebo) | [7][22] |

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of alvimopan for opioid receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., CHO cells) recombinantly expressing the human µ, δ, or κ opioid receptor.

-

Radioligand Binding: A radiolabeled ligand with known affinity for the target receptor (e.g., [³H]diprenorphine for µ-receptors) is incubated with the cell membranes.

-

Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (alvimopan).

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

Objective: To assess the functional activity (agonist, antagonist, inverse agonist) of alvimopan at G-protein coupled opioid receptors.

Methodology:

-

Membrane Preparation: As described in the receptor binding assay.

-

Assay Buffer: Membranes are incubated in a buffer containing GDP, MgCl₂, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Compound Incubation: The membranes are incubated with a known opioid agonist (e.g., DAMGO for µ-receptors) in the presence or absence of varying concentrations of alvimopan.

-

Stimulation: Agonist binding activates the G-protein, promoting the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation and Counting: The reaction is stopped, and bound [³⁵S]GTPγS is separated from unbound using filtration. Radioactivity is quantified by scintillation counting.

-

Data Analysis: Antagonist activity is determined by the ability of alvimopan to inhibit the agonist-stimulated [³⁵S]GTPγS binding. The IC50 is calculated, from which the antagonist constant (Kb) can be derived. Studies have shown alvimopan has negative intrinsic activity, consistent with inverse agonism.[15]

In Vivo Gastrointestinal Transit Measurement (Rodent Model)

Objective: To measure the effect of alvimopan on gastrointestinal transit time in an animal model.

Methodology:

-

Animal Model: Small rodents like mice or rats are commonly used.[23][24]

-

Induction of Hypomotility (Optional): To model opioid-induced effects, animals can be pre-treated with an opioid agonist like morphine or loperamide.[17][24]

-

Drug Administration: Alvimopan or placebo is administered orally at specified doses and times relative to the opioid and/or the transit marker.

-

Marker Administration: A non-absorbable marker is administered orally. Common markers include:

-

Charcoal Meal: A suspension of charcoal in a vehicle like gum acacia.[23]

-

Radiopaque Markers: Barium-impregnated spheres or barium sulfate (B86663) suspension, visualized using fluoroscopy or X-ray.[23]

-

Radioisotopes: Such as ⁵¹Cr-labeled sodium chromate, tracked by gamma scintigraphy.[25][26]

-

-

Measurement:

-

Charcoal Meal: After a set time, animals are euthanized, the small intestine is excised, and the distance traveled by the charcoal front is measured as a percentage of the total length of the small intestine.[24]

-

Radiopaque/Scintigraphic Methods: The position of the marker is tracked non-invasively over time to determine gastric emptying, small bowel transit, and colonic transit times.[23][25]

-

-

Data Analysis: Transit times or distances are compared between treatment groups (placebo, opioid, opioid + alvimopan) using appropriate statistical tests.

Typical Experimental Workflow for a Clinical Trial in Postoperative Ileus

Safety and Tolerability

In short-term use for POI (up to 7 days or 15 doses), alvimopan is generally well-tolerated, with an adverse event profile similar to placebo.[1][4] Commonly reported adverse events include constipation, flatulence, dyspepsia, and hypokalemia.[7] Importantly, at the approved doses for POI, alvimopan does not reverse the central analgesic effects of opioids.[7][27][28]

Due to concerns about a potential increased risk of myocardial infarction observed in a long-term study in patients with opioid-induced bowel dysfunction, alvimopan is approved with a Risk Evaluation and Mitigation Strategy (REMS).[11][12] This restricts its use to short-term, in-hospital settings for registered institutions under the E.A.S.E. (Entereg Access Support and Education) program.[7][10][12] Alvimopan is contraindicated in patients who have received therapeutic doses of opioids for more than seven consecutive days immediately prior to its initiation.[7][11]

Conclusion

Alvimopan monohydrate represents a targeted therapeutic approach to managing opioid-induced gastrointestinal dysfunction. Its peripheral µ-opioid receptor antagonism effectively accelerates the recovery of GI function in patients undergoing bowel resection surgery without compromising necessary postoperative pain management. The extensive preclinical and clinical data demonstrate a well-defined mechanism of action and a consistent efficacy profile for its approved indication. For drug development professionals, alvimopan serves as a successful example of a peripherally restricted agent designed to mitigate the undesirable side effects of a centrally acting drug class. Future research may continue to explore its utility in other surgical populations and further delineate the role of peripheral opioid antagonism in gastrointestinal physiology.

References

- 1. medscape.com [medscape.com]

- 2. Alvimopan, a Novel, Peripherally Acting μ Opioid Antagonist: Results of a Multicenter, Randomized, Double-Blind, Placebo-Controlled, Phase III Trial of Major Abdominal Surgery and Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathogenesis, Updates on Current Treatment Options and Alvimopan for Postoperative Ileus – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Phase III trial of alvimopan, a novel, peripherally acting, mu opioid antagonist, for postoperative ileus after major abdominal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alvimopan for postoperative ileus following abdominal surgery: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alvimopan: a peripherally acting mu-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alvimopan: an oral, peripherally acting, mu-opioid receptor antagonist for the treatment of opioid-induced bowel dysfunction--a 21-day treatment-randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clinician.com [clinician.com]

- 11. FDA OKs Expanded Use of Alvimopan (Entereg) [medscape.com]

- 12. Adolor Corporation and GlaxoSmithKline Announce FDA Approval of Entereg(R) (alvimopan) for the Management of Postoperative Ileus (POI) - BioSpace [biospace.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. drugs.com [drugs.com]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Alvimopan | C25H32N2O4 | CID 5488548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. researchgate.net [researchgate.net]

- 19. Alvimopan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Alvimopan (Entereg) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 21. Alvimopan, a novel, peripherally acting mu opioid antagonist: results of a multicenter, randomized, double-blind, placebo-controlled, phase III trial of major abdominal surgery and postoperative ileus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. New approaches to the treatment of opioid-induced constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Innovations in noninvasive methods for measuring gastrointestinal motility in mice [jstage.jst.go.jp]

- 26. Measurement of Gastrointestinal and Colonic Motor Functions in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Clinical trial: alvimopan for the management of post-operative ileus after abdominal surgery: results of an international randomized, double-blind, multicentre, placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. la-press.org [la-press.org]

Methodological & Application

Alvimopan Monohydrate: In Vitro Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan (B130648) is a peripherally acting mu-opioid receptor (MOR) antagonist.[1][2][3][4] Its primary clinical application is to accelerate the recovery of gastrointestinal function following bowel resection surgery.[1][2][3][4][5] Unlike traditional opioid antagonists, alvimopan's pharmacokinetic properties limit its ability to cross the blood-brain barrier, thereby reversing the peripheral side effects of opioids, such as constipation, without compromising their central analgesic effects.[6][7] This document provides detailed in vitro assay protocols to characterize the pharmacological properties of alvimopan monohydrate, including its binding affinity and functional antagonism at opioid receptors.

Mechanism of Action

Alvimopan selectively binds to the mu-opioid receptor in the gastrointestinal tract, competitively inhibiting the binding of opioid agonists. This blockade of the mu-opioid receptor prevents the downstream signaling cascade that leads to decreased gastrointestinal motility. The diagram below illustrates the signaling pathway of the mu-opioid receptor and the antagonistic action of alvimopan.

Figure 1: Mu-Opioid Receptor Signaling and Alvimopan's Antagonism.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for alvimopan and its active metabolite, ADL 08-0011.

Table 1: Opioid Receptor Binding Affinities (pKi) [8]

| Compound | Human mu-Opioid | Human delta-Opioid | Guinea Pig kappa-Opioid |

| Alvimopan | 9.6 | - | - |

| ADL 08-0011 | 9.6 | - | - |

| Methylnaltrexone | 8.0 | - | - |

Table 2: Opioid Receptor Binding Affinities (Ki, nmol/l) [6]

| Compound | mu-Opioid | delta-Opioid | kappa-Opioid |

| Alvimopan | 0.77 | 4.4 | 40 |

| Naloxone | 3.7 | - | - |

Table 3: Functional Antagonist Potencies (pA2) [8]

| Compound | mu-Opioid (Endomorphin-1) | kappa-Opioid (U69593) |

| Alvimopan | 9.6 | 8.4 |

| ADL 08-0011 | 9.4 | 7.2 |

| Methylnaltrexone | 7.6 | 6.7 |

Table 4: Dissociation Half-Life (t1/2) from Mu-Opioid Receptor [9]

| Compound | Dissociation t1/2 (minutes) |

| Alvimopan | 30 - 44 |

| Buprenorphine | 44 |

| Naloxone | 0.82 |

| N-methylnaltrexone | 0.46 |

Experimental Protocols

Radioligand Binding Assays

This protocol determines the binding affinity of alvimopan for opioid receptors using a competitive binding assay with a radiolabeled ligand.

Objective: To determine the Ki of alvimopan for the mu-opioid receptor.

Materials:

-

Membrane preparations from cells expressing the human mu-opioid receptor (e.g., CHO-K1 cells).

-

[³H]DAMGO (a radiolabeled mu-opioid agonist).

-

Alvimopan monohydrate.

-

Naloxone (for determining non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Filtration apparatus.

Workflow:

References

- 1. Alvimopan for the management of postoperative ileus after bowel resection: characterization of clinical benefit by pooled responder analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alvimopan, for postoperative ileus following bowel resection: a pooled analysis of phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical trial: alvimopan for the management of post-operative ileus after abdominal surgery: results of an international randomized, double-blind, multicentre, placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alvimopan, a novel, peripherally acting mu opioid antagonist: results of a multicenter, randomized, double-blind, placebo-controlled, phase III trial of major abdominal surgery and postoperative ileus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alvimopan for the Management of Postoperative Ileus After Bowel Resection: Characterization of Clinical Benefit by Pooled Responder Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. Alvimopan, a Novel, Peripherally Acting μ Opioid Antagonist: Results of a Multicenter, Randomized, Double-Blind, Placebo-Controlled, Phase III Trial of Major Abdominal Surgery and Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. [(3)H]Alvimopan binding to the micro opioid receptor: comparative binding kinetics of opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Alvimopan Monohydrate for Postoperative Ileus: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Alvimopan (B130648) monohydrate, a peripherally acting mu-opioid receptor antagonist, for the research and treatment of postoperative ileus (POI). This document includes its mechanism of action, pharmacokinetic and efficacy data, and detailed protocols for clinical evaluation.

Mechanism of Action

Alvimopan is a selective antagonist of the μ-opioid receptor with a high binding affinity (Ki of 0.4 nM).[1] It functions by competitively binding to mu-opioid receptors in the gastrointestinal (GI) tract.[2][3] Opioid analgesics, commonly used for postoperative pain management, also bind to these receptors in the gut, leading to decreased motility and contributing to POI.[4][5] Alvimopan, with its limited ability to cross the blood-brain barrier, selectively blocks these peripheral effects in the GI tract without reversing the central analgesic effects of opioids.[4][5][6][7] This selective antagonism helps to accelerate the recovery of GI function.[3] The primary metabolite of Alvimopan also acts as a potent μ-opioid receptor antagonist.[6]

Quantitative Data Summary

Pharmacokinetic Properties of Alvimopan

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | ~6% (Range: 1% to 19%) | [7][8][9] |

| Peak Plasma Time (Tmax) | ~2 hours | [7][8] |

| Tmax of Metabolite | ~36 hours | [7] |

| Distribution | ||

| Protein Binding (Alvimopan) | 80% | [7][8] |

| Protein Binding (Metabolite) | 94% | [7][8] |

| Volume of Distribution (Vd) | 20-40 L | [8] |

| Metabolism | ||

| Primary Pathway | Hydrolysis by gut microflora to an active metabolite | [6][7][8][10] |

| Hepatic Metabolism | Not significant | [7] |

| Elimination | ||

| Terminal Half-Life | 10-18 hours | [8][9] |

| Total Clearance | 402 mL/min | [8] |

| Excretion | Feces (via biliary excretion) and Urine (~35%) | [7][8] |

Clinical Efficacy in Postoperative Ileus (Bowel Resection)

| Efficacy Endpoint | Alvimopan (12 mg) | Placebo | Improvement with Alvimopan | References |

| Time to GI Recovery (Composite) | - | - | Accelerated by 10.7 to 26.1 hours | [3][11] |

| Time to First Bowel Movement | - | - | Reduced by ~22 hours | [12] |

| Hospital Length of Stay (LOS) | 2.81 ± 0.95 days | 4.36 ± 2.4 days | Reduced by ~1.55 days | [11] |

| Hospital Discharge | - | - | Accelerated by 13 to 21 hours | [3] |

| Postoperative Ileus Incidence | 2% | 20% | Reduced incidence | [11] |

Experimental Protocols

Pivotal Phase III Clinical Trial Protocol for Alvimopan in Patients Undergoing Bowel Resection

This protocol is a synthesized representation based on methodologies described in multiple Phase III clinical trials.[6][12][13]

1. Study Objective: To evaluate the efficacy and safety of Alvimopan in accelerating the time to recovery of gastrointestinal function in patients undergoing partial large or small bowel resection.

2. Study Design:

-

Type: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Adult patients scheduled for partial small or large bowel resection with primary anastomosis.

-

Inclusion Criteria:

-

Age 18 years or older.

-

Undergoing scheduled open or laparoscopic partial bowel resection.

-

Willing and able to provide informed consent.

-

-

Exclusion Criteria:

3. Treatment Administration:

-

Preoperative Dose: A single oral dose of Alvimopan 12 mg or a matching placebo is administered 30 minutes to 5 hours before surgery.[15]

-

Postoperative Dosing: Beginning on postoperative day 1, Alvimopan 12 mg or placebo is administered orally twice daily.

-

Duration: Treatment continues until the patient is discharged from the hospital, or for a maximum of 7 days (a total of 15 doses).[15]

4. Efficacy and Safety Assessments:

-

Primary Efficacy Endpoint:

-

Time to recovery of GI function, a composite measure defined by the later of two events:

-

Toleration of Solid Food: The patient consumes a solid food meal and does not require nasogastric tube reinsertion or experience vomiting within a specified timeframe.

-

First Bowel Movement or Flatus: The first passage of flatus or a bowel movement.[13]

-

-

-

Secondary Efficacy Endpoints:

-

Time to hospital discharge order written.[13]

-

Patient-reported outcomes on GI symptoms.

-

Length of hospital stay.

-

-

Safety Assessments:

-

Monitoring of adverse events (AEs), with a focus on GI-related events like nausea, vomiting, and abdominal pain.[13]

-

Vital signs and laboratory tests.

-

Assessment for potential reversal of opioid analgesia (e.g., monitoring pain scores and analgesic consumption).

-

5. Data Analysis:

-

The primary efficacy endpoint is typically analyzed using a time-to-event method, such as a Cox proportional hazards model, to calculate a hazard ratio and compare the treatment groups.

-

Secondary endpoints are analyzed using appropriate statistical methods for continuous or categorical data.

-

Safety data is summarized descriptively.

Logical Framework for Peripherally Selective Action

The clinical utility of Alvimopan is predicated on its ability to act on the GI tract without interfering with the necessary pain management provided by opioids. This is achieved through its pharmacokinetic properties that limit its entry into the central nervous system.

References

- 1. drugs.com [drugs.com]

- 2. sages.org [sages.org]

- 3. Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathogenesis, Updates on Current Treatment Options and Alvimopan for Postoperative Ileus – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. researchgate.net [researchgate.net]

- 6. la-press.org [la-press.org]

- 7. Alvimopan - Wikipedia [en.wikipedia.org]

- 8. Entereg (alvimopan) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Pharmacokinetics of alvimopan and its metabolite in healthy volunteers and patients in postoperative ileus trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alvimopan Addition to a Standard Perioperative Recovery Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phase III trial of alvimopan, a novel, peripherally acting, mu opioid antagonist, for postoperative ileus after major abdominal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Alvimopan for postoperative ileus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Alvimopan Monohydrate using a Stability-Indicating HPLC Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Alvimopan monohydrate in bulk drug substance and pharmaceutical formulations. The described method is simple, precise, and robust, enabling the separation of Alvimopan from its potential degradation products. This document provides comprehensive experimental protocols, system suitability requirements, and method validation parameters to ensure reliable and reproducible results.

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate gastrointestinal recovery following bowel resection surgery. Accurate quantification of Alvimopan is critical for quality control and stability testing of the drug product. This application note presents a validated reverse-phase HPLC (RP-HPLC) method capable of separating Alvimopan from its degradation products, thus qualifying as a stability-indicating method.

Physicochemical Properties of Alvimopan Monohydrate

A thorough understanding of the physicochemical properties of Alvimopan is essential for method development.

| Property | Value |

| Molecular Formula | C₂₅H₃₂N₂O₄·H₂O |

| Molecular Weight | 442.55 g/mol (Monohydrate) |

| Solubility | Sparingly soluble in water. Solubility is pH-dependent, with increased solubility at pH 1.2 and in 0.1 N sodium hydroxide.[1][2] |

| pKa | pKa1 = 3.71 (phenol), pKa2 = 10.66 (tertiary amine)[2] |

HPLC Method Parameters

Two validated methods are presented below, offering flexibility in detection wavelength.

Method 1

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[3] |

| Mobile Phase | 70:30 (v/v) mixture of Potassium Dihydrogen Orthophosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) and Acetonitrile[3] |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 20 µL |

| Detection Wavelength | 220 nm[3] |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes[3] |

Method 2

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[4] |

| Mobile Phase | 50:50 (v/v) mixture of Acetonitrile and Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid)[4] |

| Flow Rate | 1.0 mL/min[4] |

| Injection Volume | 20 µL[4] |

| Detection Wavelength | 261 nm[4] |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes[4] |

Note: The selection of the detection wavelength is based on validated methods. A full UV absorption spectrum was not available in the reviewed literature.

Experimental Protocols

Preparation of Solutions

-

Buffer Preparation (pH 3.0): Dissolve a suitable amount of potassium dihydrogen orthophosphate in HPLC grade water to a final concentration of 20 mM. Adjust the pH to 3.0 with orthophosphoric acid.

-

Mobile Phase Preparation: Prepare the mobile phase according to the ratios specified in the chosen method (Method 1 or Method 2). Filter through a 0.45 µm membrane filter and degas prior to use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Alvimopan monohydrate reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as methanol (B129727) or the mobile phase.

-

Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 5-100 µg/mL).

Sample Preparation (for Pharmaceutical Formulation)

-

Tablet/Capsule Powder: Accurately weigh and finely powder a representative number of tablets or the contents of capsules.

-

Sample Stock Solution: Transfer an amount of powder equivalent to one dose of Alvimopan into a suitable volumetric flask. Add a portion of the dissolution solvent (e.g., methanol or mobile phase), sonicate to dissolve, and dilute to volume.

-

Sample Working Solution: Filter an aliquot of the stock solution through a 0.45 µm syringe filter and dilute with the mobile phase to a concentration within the calibration range.

Method Validation Summary

The following table summarizes typical validation parameters for the HPLC quantification of Alvimopan.

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.999[3][4] |

| Accuracy (% Recovery) | 98.0% - 102.0%[4] |

| Precision (% RSD) | ≤ 2.0%[3] |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |

| Specificity | No interference from placebo or degradation products at the retention time of Alvimopan. |

Stability-Indicating Protocol: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[5][6] Studies have shown that Alvimopan is susceptible to degradation, particularly under acidic conditions.

General Protocol for Forced Degradation

-

Prepare a stock solution of Alvimopan in a suitable solvent.

-

Subject aliquots of the stock solution to the following stress conditions:

-

Acid Hydrolysis: Add 1N HCl and heat at 60-80°C for a specified time.

-

Base Hydrolysis: Add 1N NaOH and heat at 60-80°C for a specified time.

-

Oxidative Degradation: Add 3-30% hydrogen peroxide and store at room temperature.

-

Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 105°C).

-